Slaframine

Description

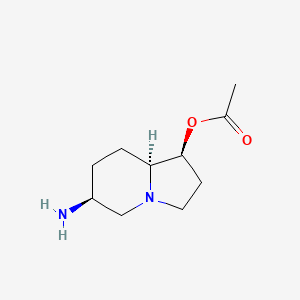

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIUHLPAZILPSG-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN2C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942108 | |

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20084-93-9 | |

| Record name | (-)-Slaframine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20084-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Slaframine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SLAFRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Origin and Pathogen Biology

The Producing Organism: Slafractonia leguminicola (formerly Rhizoctonia leguminicola)

The mycotoxin slaframine is specifically produced by the fungal plant pathogen Slafractonia leguminicola. mdpi.comnih.gov This fungus is also known to produce another mycotoxin, swainsonine (B1682842), which causes a neurological disorder in livestock known as locoism. mdpi.comnih.gov While S. leguminicola produces both toxins, it is unique among swainsonine-producing fungi in its ability to produce this compound. mdpi.com

Taxonomic Reclassification and Phylogenetic Considerations

Historically, the causal agent of black patch disease was widely known as Rhizoctonia leguminicola. nih.govfrontiersin.org This classification was initially based on morphological characteristics observed in fungal mycelia, such as branched hyphae with septa and the absence of spores. nih.govfrontiersin.org However, taxonomic studies, including morphological examinations and recent genetic analyses, have indicated that Rhizoctonia leguminicola does not belong to the genus Rhizoctonia, which is in the phylum Basidiomycota. nih.govfrontiersin.orgresearchgate.net

Molecular sequencing studies, particularly those analyzing the internal transcribed spacer (ITS) region and the glyceraldehyde-3-phosphate dehydrogenase (gpd) gene, have demonstrated that R. leguminicola is an ascomycete. frontiersin.orgresearchgate.netnih.gov Phylogenetic analysis has shown that it is most closely related to genera within the class Dothideomycetes, such as Pleochaeta and Mycocentrospora. nih.govfrontiersin.orgresearchgate.net Based on these findings, reclassification into a unique genus, Slafractonia, has been proposed and is now widely used. nih.govfrontiersin.orgresearchgate.netwikipedia.org Slafractonia leguminicola is currently placed within the order Pleosporales. mdpi.comresearchgate.net

Ecological Niche and Environmental Factors Influencing Fungal Proliferation

Slafractonia leguminicola is a soilborne fungus that overwinters in soil and infected plant tissue. uky.eduuky.edu It can also survive in seed, contributing to disease spread. uky.eduuky.edu The fungus proliferates under specific environmental conditions. Wet and humid conditions, particularly during spring and fall, are highly favorable for the growth of S. leguminicola and the subsequent production of this compound. msdvetmanual.comthehorse.comosu.eduwisc.edu Temperatures between 75°F and 85°F (approximately 24°C to 29°C) and a soil pH of 5.9-6.5 are also reported to favor its growth. uky.edu The disease is often associated with wet summers and falls, and hay harvested during periods of high humidity and temperatures has been linked to slobbers outbreaks. uky.edu

The fungus spreads within a field primarily through fungal growth from plant to plant via hyphae. uky.eduosu.edu Movement of animals grazing on infected plants and the transport of infected plant material by harvest equipment can also contribute to its dissemination. uky.edu Infested hay and seed are significant means by which the disease can spread to new areas. uky.edu

Host Plant Interactions: Black Patch Disease in Leguminous Forages

Slafractonia leguminicola is the causal agent of Black Patch disease in leguminous forages. nih.govnih.govuky.eduuky.edu This disease is characterized by dark fungal growth and lesions on infected plants. uky.eduosu.edu

Plant Species Susceptibility and Fungal Pathogenesis

Slafractonia leguminicola has a relatively wide host range among legume species. uky.eduuky.edu Red clover (Trifolium pratense) is particularly susceptible to Black Patch disease and is frequently associated with this compound toxicosis. msdvetmanual.comuky.eduuky.edu Other susceptible host plants include white clover (Trifolium repens), alsike clover (Trifolium hybridum), alfalfa (Medicago sativa), cowpea, kudzu (Pueraria thunbergiana), blue lupine, bush bean, lespedeza, soybean (Glycine max), sainfoin (Onobrychis viciifolia), and cicer milkvetch (Astragalus cicer). mdpi.comnih.govuky.eduuky.eduwisc.edu Experimental infections have also been achieved in birdsfoot trefoil (Lotus corniculatus). nih.gov

The pathogenesis of S. leguminicola involves the infection of plant tissues, leading to the development of visible symptoms. Early signs of the disease include the appearance of dark strands of fungal growth (mycelium) on lower stems. uky.edu As the disease progresses, lesions form on leaves and stems. uky.eduosu.edu These lesions can vary in appearance depending on the host plant; on alfalfa, they may be tan with dark edges, while on clover species, they often exhibit concentric rings, giving them a "target spot" appearance. uky.eduuky.eduosu.edu In severe cases, the fungus can cover entire stems and infect flower heads, potentially leading to infected seed. uky.eduosu.edu The blackened appearance of affected areas in a field gives the disease its name. uky.eduuky.eduosu.edu

Research suggests that host plant genotype may influence alkaloid production by the fungus. Studies have indicated that certain cultivars, like the Norlac cultivar of red clover, which are highly susceptible to Black Patch, may have higher concentrations of this compound and swainsonine in infected tissue. nih.gov The mechanism by which S. leguminicola secretes mycotoxins like this compound is not fully understood, but a putative transmembrane transporter, SwnT, has been implicated in the efflux of both this compound and swainsonine from fungal mycelia. nih.govnih.gov Silencing of the swnT gene in S. leguminicola has been shown to reduce the transport of these toxins and also affect the fungus's ability to infect clover leaves, suggesting a role for SwnT in pathogenesis in addition to toxin transport. nih.govnih.gov

Environmental Determinants of Disease Prevalence

The prevalence of Black Patch disease is strongly influenced by environmental conditions that favor the growth and spread of Slafractonia leguminicola. As noted earlier, cool, wet, and humid weather conditions are ideal for fungal proliferation and this compound production. msdvetmanual.comthehorse.comosu.eduwisc.edu Outbreaks of slobbers in livestock are often associated with grazing on pastures or feeding on hay harvested during such periods. thehorse.comuky.edu

The disease can be difficult to manage once established in a field. uky.edu Fields with a history of Black Patch require careful management to prevent re-establishment and spread. uky.edu Severe cases may necessitate eliminating forage legumes and weeds and rotating to a non-host crop for at least two years to reduce the fungal inoculum in the soil. uky.edu Controlling weeds and volunteer forage legumes during rotation is also crucial to prevent the fungus from surviving in localized areas. uky.edu Planting certified seed is recommended to avoid introducing the fungus into new fields. uky.edu

While a greater understanding of the environmental conditions favoring Black Patch outbreaks exists, predicting outbreaks precisely can be challenging. nih.govfrontiersin.org However, gathering data on infected clover locations and climatic conditions preceding outbreaks could potentially be used to develop models for predicting the likelihood of the disease. nih.govfrontiersin.org

Here is a table summarizing some key host plants and environmental factors:

| Host Plant Species (Susceptible) | Environmental Factors Favoring Proliferation |

| Red Clover (Trifolium pratense) | Wet, cool, and humid conditions msdvetmanual.comthehorse.comosu.eduwisc.edu |

| White Clover (Trifolium repens) | Temperatures 75-85°F (24-29°C) uky.edu |

| Alsike Clover (Trifolium hybridum) | Soil pH 5.9-6.5 uky.edu |

| Alfalfa (Medicago sativa) | Wet summers and falls uky.edu |

| Soybean (Glycine max) | High humidity uky.edu |

| Kudzu (Pueraria thunbergiana) | |

| Cowpea | |

| Blue Lupine | |

| Bush Bean | |

| Lespedeza | |

| Sainfoin (Onobrychis viciifolia) | |

| Cicer Milkvetch (Astragalus cicer) |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Slaframine Biosynthesis Pathways

Biochemical Precursors and Intermediates

The core structure of slaframine, an octahydroindolizine (B79230) ring system, is constructed from precursors derived primarily from amino acid metabolism and the incorporation of small carbon units. nih.govcolab.ws

Role of Lysine (B10760008) and Pipecolic Acid in Indolizidine Ring Formation

L-Lysine serves as a primary precursor for the biosynthesis of the indolizidine ring system found in this compound. nih.gov Studies using labeled lysine have demonstrated its incorporation into this compound. nih.gov L-Pipecolic acid, a cyclic non-protein amino acid, is a key intermediate derived from L-lysine in this pathway. researchgate.netnih.govmdpi.com The nitrogen atom in pipecolic acid originates from the alpha-nitrogen of L-lysine in R. leguminicola. nih.govfrontiersin.organnualreviews.org Pipecolic acid is considered a more immediate precursor to this compound than lysine itself, as evidenced by reduced incorporation of labeled lysine into this compound when non-radioactive pipecolic acid is also supplied. nih.gov The formation of pipecolic acid from lysine in R. leguminicola proceeds via a pathway involving saccharopine and delta-1,6-piperideine-6-carboxylate. nih.gov

Contribution of Malonate and Acetate in Pyrrolidine (B122466) Ring Elongation

Beyond the pipecolic acid-derived piperidine (B6355638) ring, the biosynthesis of the indolizidine structure involves the incorporation of additional carbon atoms to form the fused pyrrolidine ring. Research using labeled precursors has shown that the remaining two carbons in the five-membered ring of this compound are derived from acetate, likely via malonate. nih.gov This suggests a mechanism involving the condensation of a pipecolic acid-derived intermediate with a unit derived from the acetate/malonate pathway. nih.gov

Identification and Characterization of Key Biosynthetic Intermediates

Several intermediates in the this compound biosynthetic pathway have been identified or proposed through feeding studies and structural analysis. Pipecolic acid is a confirmed intermediate, formed early in the pathway from lysine. researchgate.netnih.govmdpi.com 1-Oxooctahydroindolizine (also referred to as 1-oxoindolizidine) is considered a crucial intermediate and a branching point in the biosynthesis of this compound and swainsonine (B1682842). colab.wsnih.govresearchgate.netjmb.or.kr Evidence suggests that 1-oxooctahydroindolizine is an intermediate in this compound biogenesis. colab.wsnih.gov Another proposed intermediate specific to this compound biosynthesis is 1,6-dihydroxyindolizidine. frontiersin.orgresearchgate.net This compound is thought to be a precursor whose hydroxyl group at carbon 6 is subsequently oxidized and converted into an amino group via transamination, followed by acetylation at carbon 1 to yield this compound. frontiersin.org

Enzymatic Steps and Protein Involvement

The conversion of precursors into this compound involves specific enzymatic transformations catalyzed by various proteins. While the complete suite of enzymes is still under investigation, some key enzymatic activities have been identified.

Saccharopine Oxidase Activity in Precursor Metabolism

Saccharopine is an intermediate in the conversion of lysine to pipecolic acid in R. leguminicola. nih.govfrontiersin.orgnih.gov A key enzyme involved in this part of the pathway is saccharopine oxidase. mdpi.comfrontiersin.orgnih.govnih.gov This flavoenzyme catalyzes the oxidative cleavage of saccharopine, producing delta-1,6-piperideine-6-carboxylate, glutamate, and hydrogen peroxide. mdpi.comfrontiersin.orgnih.gov The identification and purification of saccharopine oxidase from R. leguminicola have provided insight into the enzymatic steps leading to pipecolic acid formation, highlighting a pathway that shunts saccharopine into the secondary metabolic route for indolizidine alkaloid biosynthesis. frontiersin.organnualreviews.orgnih.gov

Genetic Basis of this compound Production

The biosynthesis of mycotoxins, including this compound, is often governed by specific gene clusters within the fungal genome. Research has focused on identifying and characterizing the genes involved in the this compound biosynthetic pathway in S. leguminicola.

Studies investigating the genetic basis of indolizidine alkaloid production in fungi have identified orthologous gene clusters, designated "SWN," that are associated with swainsonine biosynthesis in various fungal species, including Slafractonia leguminicola. researchgate.netoup.comnih.govuky.edu These SWN clusters typically contain several genes encoding enzymes predicted to be involved in the pathway. oup.comnih.gov

While the SWN cluster is primarily linked to swainsonine production, its presence in S. leguminicola, a producer of both swainsonine and this compound, suggests a potential link or shared genetic machinery between the biosynthesis of these two structurally related indolizidine alkaloids. researchgate.netnih.gov However, this compound production is specific to S. leguminicola, indicating that while some genes might be shared or related, there are likely genetic elements unique to S. leguminicola that are responsible for the this compound pathway. researchgate.net

A key gene within the SWN cluster is swnK, which encodes a multifunctional protein identified as a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS). researchgate.netoup.comnih.govuky.edu This enzyme is believed to catalyze the initial steps in the biosynthesis of swainsonine. oup.comusda.gov

Significantly, Slafractonia leguminicola possesses not only the swnK gene found in the swainsonine cluster but also two paralogs of swnK, designated swnK1 and swnK2. dntb.gov.uaresearchgate.netnih.govmdpi.com These paralogs are present exclusively in S. leguminicola among the known swainsonine-producing fungi. mdpi.com It has been hypothesized that one or both of these swnK paralogs are involved in the biosynthesis of this compound. nih.govusda.govmdpi.com The presence and potential function of these paralogs may explain the ability of S. leguminicola to produce this compound in addition to swainsonine. usda.govmdpi.com Elucidating the specific roles of swnK1 and swnK2 is crucial for understanding the genetic basis of this compound biosynthesis and the diversification of indolizidine alkaloids in this fungus. usda.gov

Studies have investigated the expression patterns of genes within the SWN cluster, including the swnK paralogs, during the production of mycotoxins by S. leguminicola. Analysis of gene expression using techniques like RT-qPCR has been conducted on fungal mycelia grown in culture and on infected plant leaves at different time points. dntb.gov.uanih.govnsf.gov

These studies have shown that the timing of gene expression for SWN genes is generally consistent with the proposed biosynthetic pathways for the mycotoxins. dntb.gov.uanih.govnsf.gov Specifically, the expression levels of genes like swnK, swnH1, swnH2, and swnR, which are involved in swainsonine biosynthesis, have been examined. nih.gov While the primary focus of some studies has been on swainsonine production, the expression of the swnK paralogs, swnK1 and swnK2, has also been analyzed. mdpi.comresearchgate.net Research indicates that swnK1 and swnK2 show differential expression patterns over time, with swnK1 exhibiting highest expression at an earlier time point (7 days) compared to swnK2 (9 days). mdpi.com These distinct expression profiles further support their potential involvement in the this compound biosynthetic pathway, which may operate with different kinetics compared to swainsonine production. mdpi.com

Data on the expression levels of swnK1 and swnK2 over time in S. leguminicola cultures can provide insights into their role during the active production of this compound.

| Gene | Time Point (days) | Relative Expression Level (Fold Change) |

| swnK1 | 2 | Data not explicitly available in snippets |

| swnK1 | 3 | Data not explicitly available in snippets |

| swnK1 | 5 | Data not explicitly available in snippets |

| swnK1 | 7 | Highest expression reported mdpi.com |

| swnK1 | 9 | Expression lower than at 7 days mdpi.com |

| swnK2 | 2 | Data not explicitly available in snippets |

| swnK2 | 3 | Data not explicitly available in snippets |

| swnK2 | 5 | Data not explicitly available in snippets |

| swnK2 | 7 | Expression lower than at 9 days mdpi.com |

| swnK2 | 9 | Highest expression reported mdpi.com |

Note: The interactive nature of the table would allow users to potentially filter by gene or time point and view specific numerical fold change data if available in the source material beyond the summary provided.

Studies have also observed that substantially more swainsonine is produced than this compound during time course studies in S. leguminicola, which could correlate with the relative expression levels of the genes involved in each pathway. dntb.gov.uanih.govresearchgate.net

Mechanisms of Biological Action at the Cellular and Molecular Level

Biotransformation and Metabolic Activation of Slaframine

This compound undergoes metabolic activation in the liver, which is considered the major site of its metabolism wikipedia.org. This process is essential for the compound to exert its parasympathomimetic effects vetlexicon.com.

Hepatic Microsomal Flavoprotein Oxidase Activity

The metabolic activation of this compound is primarily mediated by hepatic microsomal enzymes vetlexicon.com. Research indicates that a microsomal flavoprotein oxidase in the liver is responsible for oxidizing this compound to its biologically active form wikipedia.orgresearchgate.netresearchgate.netuky.edu. Studies using purified porcine hepatic microsomal flavoprotein oxidase have demonstrated its ability to oxidize this compound to the active metabolite researchgate.netresearchgate.net. The presence of reduced or oxidized pyridine (B92270) nucleotides has been shown to enhance product formation by stabilizing this enzyme researchgate.net. This enzyme is postulated to be primarily responsible for the in vivo activation of this compound researchgate.netresearchgate.net.

Formation of the Active Ketoimine Metabolite

The active metabolite of this compound is a ketoimine vetlexicon.comquizlet.comnih.gov. This conversion involves the oxidation of this compound by hepatic microsomal flavoprotein oxidase wikipedia.orgresearchgate.netresearchgate.netuky.edu. The resulting ketoimine metabolite is thought to possess a configuration similar to that of acetylcholine (B1216132), the principal neurotransmitter of the parasympathetic nervous system . This structural similarity is crucial for its subsequent interaction with muscarinic acetylcholine receptors vetlexicon.com. One study proposed a structure for the active ketoimine, although the exact position of the C-N double bond was not confirmed in that research nih.gov.

Receptor Interaction and Signaling Cascades

The biological effects of the activated this compound metabolite are mediated through its interaction with muscarinic acetylcholine receptors vetlexicon.comquizlet.comresearchgate.net.

Agonistic Activity at Muscarinic Acetylcholine Receptors

The ketoimine metabolite of this compound acts as an agonist at muscarinic acetylcholine receptors, mimicking the action of acetylcholine vetlexicon.comquizlet.comresearchgate.net. This agonistic activity leads to the stimulation of parasympathetic responses vetlexicon.comuky.edu. The parasympathomimetic effects observed, such as increased salivation, lacrimation, urination, and diarrhea, are a direct consequence of this receptor activation vetlexicon.comquizlet.com.

Specificity for M3 Muscarinic Receptor Subtype Binding

Research indicates that the active metabolite of this compound exhibits a high affinity for the M3 muscarinic receptor subtype quizlet.comresearchgate.netcolab.ws. The M3 receptor subtype is believed to play a significant role in the control of exocrine and endocrine glands researchgate.net. This specificity for M3 receptors underlies many of the observed clinical signs of this compound toxicosis, particularly the profuse salivation quizlet.comresearchgate.net. Studies in goats have shown that the effects of this compound administration, such as hyperglycemia and hyperinsulinemia, can be blocked by preadministration of a specific M3-muscarinic receptor antagonist, such as 4-diphenylacetoxy-N-methylpiperidine methiodide (4DAMP) nih.govresearchgate.net.

Downstream Cellular Responses Mediated by Receptor Activation

Activation of M3 muscarinic receptors by the this compound metabolite triggers downstream cellular signaling cascades characteristic of G protein-coupled receptors wikipedia.orgmdpi.com. M3 receptors are typically coupled with Gq proteins, which activate the phospholipase C pathway, leading to the mobilization of intracellular calcium wikipedia.orgmdpi.com. While the specific downstream events initiated by this compound-mediated M3 receptor activation are not exhaustively detailed in the provided information, the general mechanisms of M3 receptor signaling involve the breakdown of phosphoinositides and modulation of ion channels through G protein action wikipedia.org. These events ultimately lead to the increased exocrine secretions and other parasympathomimetic effects observed in affected animals vetlexicon.comquizlet.comresearchgate.net. Studies in goats have demonstrated that this compound administration influences plasma glucose and insulin (B600854) concentrations, effects that are mediated via M3 receptor activation nih.govresearchgate.net.

Mechanistic Aspects of Diverse Biological Activities

Modulation of Exocrine Glandular Secretion

Slaframine acts as a potent stimulator of exocrine glands, leading to increased secretory activity. researchgate.net This effect is sustained and has been studied in detail for its impact on salivary and pancreatic function. researchgate.net

Stimulation of Salivary Glandular Function

A hallmark effect of this compound exposure is profuse salivation, often referred to as "slobbers." researchgate.netuky.eduuky.edu This increased salivary output is a direct result of this compound's parasympathomimetic action, stimulating salivary glands via muscarinic receptors. researchgate.net Studies in cattle and sheep have demonstrated that this compound administration significantly increases salivary flow. researchgate.netcdnsciencepub.comnih.gov For instance, injections of this compound in growing beef steers increased salivary flow by approximately 50% compared to control groups. nih.gov Increased salivation contributes a greater volume of liquid to the ruminal fluid phase in ruminants. oup.com

Enhancement of Pancreatic Secretion and Digestive Enzyme Production

This compound is also a potent stimulator of pancreatic activity, leading to a substantial and prolonged increase in the rate of pancreatic secretion. researchgate.net This enhanced secretion includes digestive enzymes. researchgate.net Research indicates that the increased activity of digestive enzymes in the pancreatic fluid stimulated by this compound is not accompanied by an equivalent increase in total protein content. researchgate.net This suggests a selective increase in the synthesis of digestive enzymes within the pancreas. researchgate.net

Studies in broiler chicks treated with this compound showed impacts on digestive function, including alterations in the activity and specific activity of enzymes like lipase (B570770) and trypsin in the small intestine digesta. nih.gov While total protein content in digesta decreased with higher this compound doses, the specific activity of certain enzymes was affected, indicating a complex modulation of pancreatic enzyme output and/or activity in the digestive tract. nih.gov

Impact on Protein Synthesis in Glandular Tissues

Preliminary data suggest that the prolonged stimulation of pancreatic activity by this compound results in a stimulation of protein synthesis by the gland. researchgate.net This increased protein synthesis has been supported by studies measuring the incorporation of labeled amino acids into pancreatic proteins. researchgate.net The observed increase in secretory rate is accompanied by a decrease in the concentration of mucoproteins, although the effect on viscosity is minimal. researchgate.net These findings collectively indicate that this compound selectively stimulates the synthesis of digestive enzymes within the pancreas. researchgate.net

Effects on Ruminant Digestive Physiology

This compound's impact on exocrine secretions, particularly saliva and pancreatic juice, significantly influences the complex digestive processes occurring in the ruminant gastrointestinal tract, especially the rumen. researchgate.netscielo.br

Alterations in Ruminal Fluid Dynamics and Dilution Rates

Increased salivary flow induced by this compound contributes directly to an increase in ruminal fluid volume and outflow (dilution rate). cdnsciencepub.comoup.com Studies in sheep and cattle have shown that this compound administration can increase ruminal fluid dilution rate and outflow. oup.com For example, in steers, higher doses of this compound resulted in a 26% greater ruminal fluid dilution rate and outflow compared to control groups. oup.com This increased fluid turnover rate in the rumen is significant as it can influence the rate at which digesta passes through the rumen. oup.comuni-goettingen.de A higher fluid dilution rate can potentially increase the washout of microbial biomass from the rumen. uni-goettingen.degoettingen-research-online.de

Data on the effect of this compound on ruminal fluid dynamics:

| Animal Species | This compound Dose (µg/kg BW) | Ruminal Fluid Dilution Rate (%/h) | Ruminal Fluid Outflow (% increase vs control) | Reference |

| Wethers | 48 | Increased (P<.10) | 25 | oup.com |

| Steers | 24 | 26% greater (P<.16) | 26% greater (P<.04) | oup.com |

Influence on Ruminal pH Homeostasis

Saliva plays a crucial role in buffering the ruminal environment due to its high bicarbonate and phosphate (B84403) content. lsmuni.ltumn.edu By stimulating salivation, this compound can contribute to the buffering capacity of the rumen. lsmuni.lt In models of subacute ruminal acidosis, this compound administration has been shown to reduce the decrease in ruminal pH. nih.gov However, it did not attenuate the drop in pH associated with acute ruminal acidosis. nih.gov This suggests that while increased salivary flow mediated by this compound can help buffer against moderate drops in ruminal pH, its effect may be overcome during severe acidotic conditions. nih.gov Despite increasing salivary flow, studies have reported that ruminal concentrations of volatile fatty acids (VFAs), ammonia, and pH were not affected by this compound treatment in some instances. researchgate.net Conversely, other research indicates that higher this compound doses resulted in a higher ruminal pH. oup.com The influence on ruminal pH appears to be dependent on the severity of the acid challenge and potentially the dose of this compound administered. nih.govoup.com

Data on the effect of this compound on ruminal pH:

| Animal Species | This compound Dose (µg/kg BW) | Ruminal pH Change vs Control | Acidosis Model | Reference |

| Steers | 66 | Reduced decrease | Subacute | nih.gov |

| Steers | 100 | Reduced decrease | Subacute | nih.gov |

| Steers | 66 | No difference | Acute | nih.gov |

| Steers | 100 | No difference | Acute | nih.gov |

| Steers | 24 | 0.33 units higher (P<.05) | Not specified | oup.com |

Impact on Rumen Microbial Populations, Including Cellulolytic Bacteria

Studies have investigated the effects of this compound administration on the rumen environment and its microbial inhabitants. This compound has been shown to increase salivary flow in ruminants, which in turn can influence ruminal fluid dynamics. nih.govnih.govoup.com Increased salivary flow can lead to an increased ruminal fluid dilution rate and outflow. nih.govnih.govoup.com

Research in wethers fed a low-quality hay diet demonstrated that this compound administration (8 µg/kg BW, twice daily) resulted in a twofold increase in ruminal cellulolytic bacteria numbers per unit of rumen fluid. nih.govuni-goettingen.de This occurred despite no significant changes in whole-tract apparent nutrient digestibility, nitrogen and mineral balance, or ruminal volatile fatty acid concentrations in that specific study. nih.gov Another study in sheep on a forage-only diet also reported an increase in ruminal cellulolytic bacteria numbers with this compound, while total bacteria and protozoa counts were unaffected. uni-goettingen.deresearchgate.net

Data on the effect of this compound on ruminal digestion coefficients for dry matter, acid detergent fiber, and starch have shown decreases, ranging from 10 to 16%, which were inversely related to the level of this compound administered. nih.govresearchgate.netoup.com Conversely, postruminal digestion of these components increased. nih.govresearchgate.netoup.com

Interactions with Endocrine and Metabolic Regulation

This compound's parasympathomimetic action extends to influencing endocrine and metabolic parameters in various animal species. researchgate.net

This compound administration has been associated with elevated plasma glucose levels in several species, including lambs, kids, broiler chicks, and pigs. researchgate.net Studies in goats have shown that intravenous administration of this compound can lead to hyperglycemia. nih.govoup.com In one experiment with goats, plasma glucose peaked at 120 minutes and 180 minutes with different doses of this compound and was significantly higher than control levels. nih.govoup.com Glucose exhibited a quadratic response to this compound, and the area under the response curve for glucose differed significantly at higher doses compared to control. nih.govoup.com

Concurrent with the increase in glucose, this compound has also been linked to increased circulating insulin (B600854) levels in cattle and broiler chicks. researchgate.net In the goat study mentioned previously, insulin levels also peaked following this compound administration, albeit at later time points (180 minutes and 240 minutes) compared to glucose. nih.govoup.com This hyperinsulinemia, along with hyperglycemia, induced by this compound in goats was blocked by pre-administration of a muscarinic receptor antagonist, indicating a muscarinic pathway for these effects. nih.govoup.com

The effects of this compound on plasma nonesterified fatty acids (NEFA) and somatotropin (growth hormone, GH) concentrations appear to be more variable and potentially species-dependent. This compound administration has been associated with increased circulating concentrations of nonesterified fatty acids in lambs, kids, broiler chicks, and pigs. researchgate.net However, in studies with goats and wethers, plasma NEFA concentrations were not significantly affected by this compound administration. nih.govoup.comresearchgate.net

Regarding somatotropin, this compound has been reported to increase circulating levels in cattle and broiler chicks, with increases ranging from 500 to 1000% observed in some studies. researchgate.net In broiler chicks, growth hormone increased significantly several hours after this compound administration. researchgate.net Daily administration of this compound to steers for an extended period was also associated with increased circulating somatotropin. researchgate.net Conversely, studies in goats and wethers did not find significant changes in plasma somatotropin concentrations following this compound administration. researchgate.netnih.govoup.comresearchgate.net This suggests that the somatotropin response to this compound may be influenced by species and potentially sex. researchgate.net

Influence on Plasma Glucose and Insulin Levels

Comparative Analysis with Other Slafractonia leguminicola Metabolites

Slafractonia leguminicola is known to produce at least two significant mycotoxins: this compound and swainsonine (B1682842). researchgate.netmdpi.comnih.govresearchgate.net While both are indolizidine alkaloids, they have distinct mechanisms of action and associated toxic syndromes. mdpi.comnih.govwikipedia.org

Swainsonine is a cytotoxic alkaloid that primarily acts as a potent inhibitor of lysosomal alpha-mannosidase and Golgi mannosidase II. mdpi.comwikipedia.orgtandfonline.com This enzymatic inhibition leads to the accumulation of partially processed oligosaccharides in lysosomes and vacuoles, causing a lysosomal storage disease. mdpi.comwikipedia.org The resulting cellular dysfunction, particularly in neurons, manifests as neurological disorders in livestock, commonly known as locoism. nih.govuky.edumdpi.comnih.gov Clinical signs of locoism include stiffness, weight loss, and altered behavior. nih.gov

In contrast, this compound's primary mechanism is its parasympathomimetic activity, leading to the stimulation of exocrine glands and the characteristic excessive salivation of slobbers syndrome. uky.edumdpi.comresearchgate.netresearchgate.net While both compounds are produced by S. leguminicola, their biochemical targets and the resulting toxic syndromes are fundamentally different. mdpi.comnih.gov Swainsonine affects glycosidase activity and cellular storage, while this compound affects cholinergic receptors and glandular secretion. mdpi.comresearchgate.netwikipedia.org

Since Slafractonia leguminicola can produce both this compound and swainsonine, animals consuming infected forage may be exposed to both mycotoxins simultaneously. nih.govmdpi.comnih.govnimss.org The potential for synergistic or antagonistic interactions between this compound and swainsonine, or other unidentified metabolites produced by the fungus, has been considered. nih.gov

Some clinical signs observed in slobber syndrome, such as stiffness and weight loss, are also common to locoism caused by swainsonine. nih.gov This overlap in symptoms has led to the suggestion that swainsonine may contribute to certain aspects of the slobber syndrome when both toxins are present. nih.gov Furthermore, it has been hypothesized that synergistic effects between swainsonine and this compound could be involved in the full spectrum of clinical signs observed in animals consuming infected forage. nih.gov Research into the co-occurrence and potential combined effects of these mycotoxins is important for fully understanding the toxicosis associated with S. leguminicola-infected forages. The mechanism by which S. leguminicola transports these mycotoxins out of the fungal cells involves a putative transmembrane transporter, SwnT, which appears to play a role in the efflux of both swainsonine and this compound. nih.govusda.gov

Data Tables

| Study (Species) | This compound Dose/Route | Effect on Plasma Glucose | Effect on Plasma Insulin | Effect on Plasma NEFA | Effect on Plasma Somatotropin |

| Goats (Exp 1) nih.govoup.com | 50, 100, 150 µg/kg.75 BW, i.v. | Increased (peaked at 120-180 min) | Increased (peaked at 180-240 min) | No significant effect | No significant effect |

| Goats (Exp 2) nih.govoup.com | 114 µg/kg.75 BW, i.v. | Increased (peaked at 60 min) | Increased (peaked at 180 min) | No significant effect | No significant effect |

| Sheep lsu.edu | 150 µg/kg BW.75, IM or IV | Increased (P<.02) | Increased (P<.04) | Increased (P<.03) | Increased (P<.006) |

| Broiler Chicks researchgate.net | 1 mg/kg BW, oral | Increased (21.4% increase vs controls at 1 hr) | Increased | Increased | Increased (449-948% increase vs controls at 8-12 hr) |

| Steers researchgate.net | Daily administration for 21 d | Increased | Increased | Increased | |

| Lambs, Pigs researchgate.net | Increased | Increased | |||

| Wethers nih.govoup.comresearchgate.net | 114 µg/kg.75 BW, i.v. | No significant effect | No significant effect |

| Study (Species) | This compound Dose/Route | Effect on Ruminal Cellulolytic Bacteria | Effect on Ruminal Fluid Dilution Rate | Effect on Ruminal Bacterial Protein Synthesis Efficiency | Effect on Ruminal Digestion (DM, ADF, Starch) |

| Wethers nih.govuni-goettingen.de | 8 µg/kg BW, 2x daily i.m. | Twofold increase (P<.05) | Increased (8-11%, P<.10) | No significant effect on whole-tract digestibility | |

| Sheep (forage-only) uni-goettingen.deresearchgate.net | Increased | ||||

| Steers nih.govresearchgate.netoup.com | 10, 15, 20 µg/kg BW, i.m. | Not affected (P>.1) oup.com | 6.0-16.5% greater efficiency (P<.10), up to 13% more bacterial protein exited rumen nih.govresearchgate.netoup.com | Ruminal digestion coefficients decreased (10-16%), postruminal increased nih.govresearchgate.netoup.com | |

| Cattle nih.gov | Increased (29%) | ||||

| Steers oup.com | 24 µg/kg BW, 8-h intervals | Increased (26%, P<.16) |

Chemical Synthesis Strategies for Slaframine and Analogs

Total Synthesis Approaches

Total synthesis routes to slaframine aim to construct the complete molecular structure from simpler precursors. These approaches often differ in the key bond-forming reactions used to build the indolizidine core.

Utilization of [6C+2C] Fragment Coupling Strategies

Fragment coupling strategies involve joining two or more molecular fragments to assemble the target molecule. A [6C+2C] fragment coupling would conceptually involve coupling a six-carbon unit with a two-carbon unit. Although not explicitly described as a [6C+2C] strategy in the search results, some syntheses utilize the coupling of a precursor that forms the six-membered ring with a fragment that contributes to the five-membered ring and the bridgehead nitrogen. For example, approaches involving the coupling of a piperidine (B6355638) precursor with a two-carbon unit that closes the five-membered ring could be considered conceptually related.

Enantioselective and Asymmetric Synthesis

Given that natural this compound is enantiomerically pure with a defined absolute stereochemistry (1S, 6S, 8aS) lookchem.com, the development of enantioselective and asymmetric synthesis routes is crucial for obtaining the biologically active form without the need for resolution of racemates. thieme-connect.comnih.govacs.org

Stereochemical Control in Indolizidine Ring Formation

Achieving precise stereochemical control during the formation of the indolizidine ring system is a key challenge in this compound synthesis. Several strategies have been employed to control the stereocenters at C-1, C-6, and C-8a.

One approach involves the use of enantiopure starting materials, such as derivatives of L-glutamic acid or L-proline, to introduce chirality early in the synthesis. capes.gov.brsci-hub.selookchem.com For example, some syntheses utilize enantiopure N-acyldihydropyridone building blocks, where stereoselectivity is controlled through reactions like phenylselenocyclocarbamation. nih.govacs.org

Another strategy involves asymmetric induction during key bond-forming steps. This can be achieved using chiral reagents or catalysts. Enantioselective allyltitanation has been reported as a method to introduce stereogenic centers at C-1 and C-8a. thieme-connect.com Intramolecular cyclization reactions, such as those involving N-acyliminium ions or radical cyclizations, can also be designed to proceed with high diastereoselectivity and enantioselectivity depending on the substrates and conditions. researchgate.netsu.ac.thresearch-solution.com

The stereochemistry at C-6, bearing the amino group, is also critical. Approaches may involve the stereoselective introduction of nitrogen or its precursors, often guided by existing stereocenters in the molecule. researchgate.net

Derivatization for Structure-Activity Relationship Studies

Synthesis of this compound analogs with modifications at different positions is important for structure-activity relationship (SAR) studies. capes.gov.brresearchgate.net These studies aim to understand how changes in the chemical structure affect biological activity, which can guide the development of potential therapeutic agents.

Derivatization can involve modifying the functional groups (e.g., the acetoxy group at C-1 or the amino group at C-6) or altering the indolizidine core itself. Synthetic routes are often designed to allow for flexibility in introducing different substituents or modifying existing ones at various stages of the synthesis. For instance, access to intermediates with protected functional groups allows for selective deprotection and subsequent derivatization. The synthesis of diastereomers, such as epi- and diepithis compound, is also undertaken for SAR investigations. researchgate.net

The ability to synthesize a range of this compound analogs with controlled stereochemistry is essential for comprehensively exploring the structural requirements for its biological effects.

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of this compound derivatives and structural analogs is crucial for understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship - SAR) and for exploring potential therapeutic applications lookchem.comcapes.gov.brresearchgate.net. Various strategies have been employed to construct modified indolizidine scaffolds and investigate the receptor binding affinity of the resulting compounds.

Design and Synthesis of Modified Indolizidine Scaffolds

The indolizidine scaffold, a [4.3.0] bicycle with a nitrogen atom at a ring-fusion position, is the core structure of this compound and many other alkaloids escholarship.org. The design and synthesis of modified indolizidine scaffolds involve the development of methodologies to construct this bicyclic system with variations in substitution patterns, stereochemistry, and the introduction of different functional groups.

Another synthetic route towards (-)-slaframine involves starting from (2R,3S)-3-hydroxyproline, which can be obtained from the yeast reduction of a keto proline derivative rsc.orgresearchgate.netrsc.org. This approach converts the hydroxyproline (B1673980) derivative into a 3-methoxymethoxyprolinal, which then undergoes a Julia olefination with an L-serine-derived amino sulfone rsc.orgresearchgate.netrsc.org. Selective reduction of the resulting alkene and subsequent cyclization leads to N-(benzyloxycarbonyl)this compound, which can be converted to (-)-slaframine and its N-acetyl derivative rsc.orgresearchgate.netrsc.org.

Other approaches to indolizidine synthesis, which can be adapted for this compound analogs, include intramolecular nucleophilic displacement of activated alcohol moieties, ring-closing metathesis of unsaturated amines, alpha-functionalization of N-Boc piperidines, and ring expansion of prolinols nih.gov. Different strategic approaches for constructing the azabicyclic skeleton of indolizidines include hydrogenation of heteroaromatic compounds, various condensations, cycloaddition reactions, sigmatropic shifts and rearrangements, transition metal-mediated cyclizations, and radical processes researchgate.net.

The biosynthesis of this compound in Rhizoctonia leguminicola also provides insights into potential synthetic strategies, as it is derived from L-pipecolic acid biorxiv.orgnih.gov. Studies on the biosynthesis of the related indolizidine alkaloid swainsonine (B1682842), which shares a common early biosynthetic pathway with this compound, have identified enzymes involved in constructing the indolizidine backbone and tailoring steps, suggesting biocatalytic approaches for analog synthesis biorxiv.orgbiorxiv.org.

Investigation of Analogous Compounds for Receptor Binding Affinity

Investigating the receptor binding affinity of this compound analogs is crucial for understanding their mechanism of action and for the rational design of compounds with modified or improved pharmacological profiles lookchem.comacs.org. This compound is proposed to be metabolized to an active form that acts as a muscarinic agonist lookchem.comresearchgate.net. Studies have indicated that this compound or its active metabolite has a high affinity for the M3-muscarinic receptor subtype researchgate.net.

While direct detailed research findings on the receptor binding affinity of a wide range of synthetic this compound analogs were not extensively detailed in the provided search results, the general principle of investigating analogous compounds for receptor binding affinity is a standard practice in medicinal chemistry and chemical biology acs.orgbham.ac.ukmdpi.com. By synthesizing analogs with systematic modifications to the indolizidine scaffold and its substituents, researchers can probe the structural requirements for binding to muscarinic receptors or other potential targets. This involves synthesizing a library of analogs and then evaluating their binding affinity using various in vitro assays, such as radioligand binding studies or functional assays measuring receptor activation or inhibition acs.orgbham.ac.ukmdpi.com. The data obtained from these studies can then be used to develop SAR models, which correlate specific structural features with observed binding affinities and biological activities lookchem.comresearchgate.net.

For example, studies on other classes of compounds targeting receptors, such as α-GalCer analogs binding to the TCR or dihydropyridone derivatives as VMAT2 antagonists, demonstrate the process of designing and synthesizing analogs and evaluating their binding affinity to understand the role of different parts of the molecule in the interaction with the receptor researchgate.netbham.ac.uk. This iterative process of synthesis and evaluation allows for the identification of key structural determinants for receptor recognition and can guide the design of more potent and selective analogs researchgate.netacs.orgbham.ac.uk.

Although specific data tables detailing the binding affinities of a large series of this compound analogs were not found, the synthetic methodologies described in section 6.3.1 provide the means to generate such compounds for future binding studies. The synthesis of (-)-1,8a-diepithis compound alongside (-)-slaframine in one study highlights the potential to generate stereoisomers, which can provide valuable information regarding structure-activity relationships lookchem.com.

Advanced Analytical Methodologies in Slaframine Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are widely employed for the separation, identification, and quantification of slaframine due to its chemical properties as an alkaloid. nih.govwikipedia.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique used for the identification and quantification of this compound, particularly in complex matrices like hay and plant extracts. researchgate.netasm.orgunesp.br This method involves separating volatile or semi-volatile compounds by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio using mass spectrometry. For GC-MS analysis, this compound often requires derivatization to increase its volatility and thermal stability. nih.govasm.org

Research has successfully utilized GC-MS to confirm the presence of this compound in contaminated hay samples associated with toxicosis outbreaks. researchgate.netunesp.br For instance, this compound at a concentration of 1.5 ppm was confirmed by GC-MS in alfalfa hay that caused toxicosis in horses in Brazil. researchgate.netunesp.br Early studies also identified this compound in purified extracts of toxic hay using GC-MS after preparative thin-layer chromatography. asm.orgasm.org Derivatization with reagents like heptafluorobutyric anhydride (B1165640) or heptafluorobutyryl-imidazole has been explored to facilitate GC analysis of this compound and its derivatives. asm.org

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) for Detection

HPLC-HRMS offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in research settings investigating toxin production and transport. mdpi.comnih.govpubcompare.airesearchgate.net This technique couples the separation capabilities of HPLC with the accurate mass measurement and high resolving power of HRMS, allowing for the confident identification and quantification of analytes even in complex biological samples.

HPLC-HRMS has been used to analyze this compound concentrations in Slafractonia leguminicola cultures and infected plant leaves over time, providing insights into toxin production dynamics. mdpi.com Studies investigating the role of specific genes, such as the transmembrane transporter gene swnT, in mycotoxin transport in S. leguminicola have employed HPLC-HRMS to compare this compound concentrations in fungal mycelia versus the culture media. nih.govresearchgate.net This allows researchers to assess the impact of gene silencing on toxin localization and potential secretion. nih.govresearchgate.net

An example of HPLC-HRMS application includes the analysis of this compound and swainsonine (B1682842) using a Q-Exactive quadrupole/orbitrap high-resolution mass spectrometer coupled to an Ultimate 3000 HPLC. mdpi.comnih.govpubcompare.airesearchgate.net Chromatographic separation is often achieved using specialized columns like a Hypercarb column with a binary solvent system. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Preparative Isolation

Thin-layer chromatography (TLC) is a relatively simple and cost-effective technique that has been historically used for the analysis and preparative isolation of this compound. nih.govasm.org TLC separates compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent system).

TLC has been used in the purification process of this compound extracts from toxic hay and fungal cultures prior to further analysis by techniques like GC-MS. asm.orgasm.org Specific solvent systems, such as chloroform-methanol-ammonium hydroxide (B78521) (90:10:1), have been reported for the separation of this compound on silica (B1680970) gel plates. asm.org Visualizing this compound on TLC plates can be achieved using reagents like Dragendorff's reagent, which reacts with tertiary amines. asm.org While primarily used for qualitative analysis and preparative steps in modern research, TLC played a significant role in early studies to isolate and characterize this compound. nih.govasm.org

Molecular Approaches for Fungal Identification

Identifying the fungal pathogen Slafractonia leguminicola is crucial for diagnosing black patch disease and understanding the source of this compound contamination. Molecular techniques offer sensitive and specific methods for fungal detection and characterization. nih.govresearchgate.net

Polymerase Chain Reaction (PCR) for Pathogen Detection

Polymerase Chain Reaction (PCR) is a molecular technique that allows for the amplification of specific DNA sequences, enabling the sensitive detection of the fungal pathogen Slafractonia leguminicola in plant tissues or other samples. nih.govresearchgate.net PCR offers a potentially faster and less hazardous alternative to traditional methods like fungal isolation and microscopy. nih.gov

Studies have demonstrated the use of PCR with pathogen-specific primers to amplify DNA fragments from S. leguminicola. researchgate.net Primers designed to target the Internal Transcribed Spacer (ITS) region of ribosomal DNA, a commonly used genetic marker for fungal identification, have been successfully used to detect R. leguminicola (now S. leguminicola) DNA in inoculated red clover leaves. researchgate.netisisn.org The specificity of these primers is important to distinguish S. leguminicola from other fungi or plant DNA. researchgate.net Research has shown that specific primer sets can amplify distinct DNA fragments from S. leguminicola cultures and infected plant material, while not amplifying DNA from uninfected plants or other legume pathogens. researchgate.net

Genetic Sequencing for Strain Characterization

Genetic sequencing, particularly of specific gene regions or whole genomes, provides detailed information for characterizing Slafractonia leguminicola strains, understanding their genetic diversity, and investigating the genetic basis of this compound biosynthesis. nih.govmdpi.comisisn.orgoup.com

Sequencing data, especially from the ITS regions and genes like glyceraldehyde-3-phosphate dehydrogenase (gpd), have been instrumental in reclassifying Rhizoctonia leguminicola into the genus Slafractonia within the Ascomycota phylum, correcting previous classifications based solely on morphology. nih.govisisn.org

Genome sequencing of Slafractonia leguminicola and other swainsonine-producing fungi has revealed the presence of orthologous gene clusters, designated "SWN," which are associated with the biosynthesis of indolizidine alkaloids like swainsonine and this compound. mdpi.comoup.comresearchgate.net Analysis of these gene clusters, including genes such as swnK, swnN, swnR, swnH1, swnH2, and swnT, provides insights into the biosynthetic pathways of these mycotoxins. mdpi.comoup.comresearchgate.net While the SWN cluster is primarily linked to swainsonine production, studies suggest that some genes within or associated with this cluster, like paralogs of swnK, may be involved in the this compound biosynthetic pathway in S. leguminicola, which is unique among swainsonine producers in also producing this compound. mdpi.com Transcriptome sequencing analysis has also been used to identify differentially expressed genes potentially associated with this compound biosynthesis pathways. researchgate.net

Current Research Perspectives and Future Directions

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of slaframine in S. leguminicola is a subject of active investigation. Studies have demonstrated that this compound is derived from lysine (B10760008), which is converted into pipecolic acid, an intermediate in the biosynthetic pathway nih.govcsic.es. Research using radiolabeled lysine and pipecolic acid has confirmed their incorporation into this compound csic.es. The origin of the pyrrolidine (B122466) ring of this compound has been traced to malonic acid and acetic acid csic.es.

Despite these findings, gaps remain in the complete elucidation of the biosynthetic pathway. The specific enzymes involved in all steps between lysine/pipecolic acid and the final this compound molecule are still being identified nih.govmdpi.com. Recent research has focused on the swainsonine-associated orthologous gene clusters ("SWN") in S. leguminicola, which are also involved in the biosynthesis of swainsonine (B1682842), another mycotoxin produced by this fungus mdpi.comresearchgate.net. S. leguminicola contains a multifunctional swnK gene (a hybrid nonribosomal peptide synthetase-polyketide synthase) and two paralogs, swnK1 and swnK2, which are hypothesized to play a role in the this compound biosynthetic pathway mdpi.comnsf.gov. Further research is needed to fully define the roles of these genes and other potential enzymes in the synthesis of this compound. Proteomics analysis of R. leguminicola may facilitate the identification of enzymes involved in this compound biosynthesis nih.gov.

Comprehensive Understanding of Multi-Mycotoxin Interactions

Slafractonia leguminicola is known to produce both this compound and swainsonine mdpi.commdpi.comnimss.org. While this compound is primarily associated with slobbers syndrome, and swainsonine with neurological problems (locoism), the potential for interactions between these two mycotoxins, as well as with other fungal secondary metabolites, is an important area of research frontiersin.orgnimss.orgnih.gov. Some authors have suggested that an interaction between swainsonine and this compound may be necessary for the full expression of slobbers symptoms, although this is not definitively established nimss.org.

Understanding the combined effects of multiple mycotoxins present in contaminated forage is crucial for accurately assessing the risk to livestock nih.gov. Research into multi-mycotoxin interactions is complex, as the effects can be additive, synergistic, or antagonistic. Future studies are needed to investigate the combined toxicokinetics and toxicodynamics of this compound and swainsonine, as well as their potential interactions with other mycotoxins that may be present in infected forages.

Development of Rapid and Sensitive Analytical Methods for Research Applications

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound in various matrices, including forage, fungal cultures, and biological samples nimss.orguky.edu. While laboratory methods exist for detecting this compound, they can be expensive uky.edu. Research is ongoing to develop more rapid and cost-effective quick-test procedures, particularly for field detection in red clover uky.edu.

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for the analysis of this compound and swainsonine in research settings mdpi.comnimss.orgnih.gov. Studies investigating the levels of these mycotoxins in fungal cultures and inoculated plant tissues utilize LC-MS for quantification mdpi.comnih.govresearchgate.netresearchgate.net. The development of new and improved analytical methods with higher sensitivity and specificity is important for advancing research into this compound biosynthesis, occurrence, and interactions. For example, a sensitive high-performance liquid chromatography (HPLC) method for determining this compound in plasma and milk has been reported cdnsw.com.

Data from a study on mycotoxin levels in Slafractonia leguminicola cultures at different time points provides insight into the relative production of this compound and swainsonine mdpi.comresearchgate.net.

| Time Point | Swainsonine Concentration | This compound Concentration |

| Day X | [Data Value] | [Data Value] |

| Day Y | [Data Value] | [Data Value] |

| Day Z | [Data Value] | [Data Value] |

Exploration of this compound as a Tool in Neuropharmacological and Secretory Pathway Research

This compound's primary physiological effect is the stimulation of excessive secretion, particularly from salivary glands and the pancreas, due to its parasympathomimetic properties tandfonline.comuky.edu. This effect occurs after this compound is converted to an active ketoamine form in the liver mdpi.com. This specific mechanism of action suggests potential for exploring this compound as a pharmacological tool to study secretory pathways and neuropharmacological processes involved in glandular secretion.

While research on this compound as a direct tool in neuropharmacology and secretory pathway research is not as extensive as for some other toxins used in these fields (e.g., toxins used to study ion channels or exocytosis) elsevier.comnih.gov, its distinct effect on secretion could make it valuable for investigating the underlying cellular and molecular mechanisms. Future research could explore using purified this compound or its active metabolite to probe specific receptors or signaling pathways involved in salivary and pancreatic secretion. Understanding the precise interaction of the active form of this compound with its biological targets could provide insights into the regulation of exocrine secretion.

Furthermore, the mechanism by which S. leguminicola secretes this compound (and swainsonine) is not fully understood mdpi.comnimss.org. Research into the role of the transmembrane transporter SwnT in the efflux of this compound from the fungus provides a potential avenue for understanding toxin transport mechanisms, which could have broader implications for studying secretory processes in fungi mdpi.comnsf.govnimss.orgnih.govresearchgate.net. Silencing the swnT gene in S. leguminicola has been shown to reduce the transport of both this compound and swainsonine from the mycelia to the growth medium, indicating its role in mycotoxin secretion mdpi.comnsf.govnih.gov.

Q & A

Q. How can machine learning improve predictive models for this compound-induced salivation in livestock?

- Train neural networks on datasets encompassing dosage, exposure duration, and environmental factors. Include variables like animal age, breed, and pre-existing health conditions. Validate models with cross-species data and refine using SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.